4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
Description
Properties
CAS No. |
55357-70-5 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonation-Amination Sequential Approach
The most widely reported method involves sequential sulfonation and amination of a dihydrothiophene precursor. In this route, 2,3-dihydrothiophene is first sulfonated using sulfur trioxide (SO₃) in dichloromethane under anhydrous conditions, yielding 2,3-dihydro-1λ⁶-thiophene-1,1-dione. Subsequent amination introduces the 4-methylphenyl group via nucleophilic substitution.
Reaction Conditions:
-
Sulfonation: SO₃ (1.2 equiv), CH₂Cl₂, 0°C → rt, 12 h (Yield: 85–90%).
-
Amination: 4-Methylaniline (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 6 h (Yield: 70–75%).
Mechanistic Insight:
The sulfone group activates the thiophene ring for electrophilic substitution, directing the amine to the para position relative to the sulfonyl moiety. Steric hindrance from the methyl group on the aniline necessitates elevated temperatures to achieve sufficient reactivity.
Cyclization of Sulfonamide Intermediates
An alternative route employs cyclization of pre-functionalized sulfonamides. For example, reacting 4-methylphenylsulfonamide with γ-ketothioesters in the presence of trifluoroacetic acid (TFA) induces cyclization to form the dihydrothiophene ring.
Procedure:
-
Sulfonamide Synthesis:
-
Cyclization:
Advantages:
-
Avoids handling hazardous SO₃ gas.
-
Enables modular substitution via varying γ-ketothioesters.
Optimization of Reaction Parameters
Catalytic Systems for Amination
Transition-metal catalysts, particularly Cu(I)/phenanthroline complexes, enhance amination efficiency. A study demonstrated that CuBr (5 mol%) with 1,10-phenanthroline (10 mol%) in dioxane at 100°C achieves 88% yield, reducing reaction time to 4 h.
Table 1: Catalytic Amination Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuBr | 1,10-Phenanthroline | Dioxane | 100 | 4 | 88 |
| Pd(OAc)₂ | BINAP | Toluene | 110 | 6 | 72 |
| None | — | DMF | 80 | 12 | 65 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor nucleophilic amination but risk sulfone degradation above 90°C. Nonpolar solvents (toluene, dioxane) improve thermal stability but require higher catalyst loadings.
Industrial-Scale Production Considerations
Continuous-Flow Sulfonation
Adoption of continuous-flow reactors for sulfonation minimizes exothermic risks and improves reproducibility. A pilot-scale study achieved 92% yield using a microreactor with SO₃ gas and CH₂Cl₂ at 5 L/min flow rate.
Purification Strategies
-
Recrystallization: Ethanol/water (7:3) removes unreacted aniline (purity >99% by HPLC).
-
Chromatography: Silica gel (hexane/EtOAc 3:1) isolates minor diastereomers (<1%).
Comparative Analysis of Synthetic Methods
Table 2: Route Comparison
| Method | Key Advantage | Limitation | Typical Yield (%) |
|---|---|---|---|
| Sulfonation-Amination | Scalable, low cost | SO₃ handling hazards | 70–75 |
| Cyclization | Modular substituents | High catalyst costs | 65–70 |
| Reductive Amination | Mild conditions | Requires protecting groups | 60–65 |
Challenges and Limitations
Sulfone Stability
The electron-withdrawing sulfone group destabilizes the thiophene ring under basic conditions, complicating late-stage functionalization. Acidic workups (pH 4–5) are critical to prevent decomposition.
Regioselectivity in Amination
Competing ortho/meta substitution by 4-methylaniline necessitates excess amine (1.5–2.0 equiv) to drive para selectivity. Computational studies suggest steric effects from the methyl group dominate over electronic factors.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, also known by its CAS number 55357-70-5, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, material science, and as a building block in organic synthesis.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Research has shown that 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that this compound effectively reduced the viability of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of thiophene derivatives. Research indicates that 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and chronic inflammatory diseases .
Organic Electronics
The unique electronic properties of thiophene compounds make them suitable candidates for applications in organic electronics. Studies have explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they serve as electron transport materials or active layers due to their ability to facilitate charge transport .
Polymer Synthesis
In polymer chemistry, 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can act as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength, making it valuable for developing advanced materials .
Case Study 1: Anticancer Research
A notable case study involved synthesizing derivatives of 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione to evaluate their anticancer efficacy. Researchers modified the structure to optimize biological activity and conducted cytotoxicity assays against various cancer cell lines. The results showed that specific derivatives exhibited improved potency compared to the parent compound, highlighting the importance of structure-activity relationships in drug development .
Case Study 2: Material Development
In a project focused on developing new materials for electronic applications, researchers incorporated 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione into polymer matrices. The resulting materials demonstrated enhanced electrical conductivity and stability under operational conditions, indicating their potential use in next-generation electronic devices .
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with cellular proteins may result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N-(4-Bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- Substituent : 4-Bromophenyl (electron-withdrawing group).
- Key Differences : The bromine atom increases molecular weight (296.16 g/mol ) and lipophilicity compared to the methyl group. Bromine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) in biological systems.
- Spectral Data : Similar IR S=O stretches (~1330–1160 cm⁻¹) are expected, but aromatic proton signals in ¹H NMR would shift downfield due to bromine’s inductive effect .
3,4-Bis(4-hydroxyphenyl)-2,5-dihydro-1H-1lambda⁶-thiophene-1,1-dione
- Substituents : Two 4-hydroxyphenyl groups.
- Key Differences : Hydroxyl groups enable hydrogen bonding, improving aqueous solubility. The compound’s molecular formula (C₁₆H₁₄O₄S ) reflects increased polarity, contrasting with the hydrophobic methyl group in the target compound. IR spectra would show O-H stretches (~3400 cm⁻¹) absent in the methyl-substituted analogue .
Disulfonamide Derivatives
4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)
- Structure : Contains dual sulfonamide groups and a pyridine ring.
- Key Differences : Higher molecular weight (645 g/mol ) and complexity. The ¹H NMR (δ 2.26 ppm for CH₃) and IR data (S=O stretches at 1332 and 1160 cm⁻¹) align with sulfonamide characteristics but diverge due to the extended aromatic system. Melting point: 223–225°C , suggesting higher crystallinity compared to simpler analogues .
Comparative Analysis Table
Biological Activity
4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, also known by its CAS number 55357-70-5, is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is C₁₁H₁₃N₁O₂S, with a molecular weight of 223.29 g/mol. The compound features a thiophene ring structure that contributes to its biological activity.
| Property | Description |
|---|---|
| CAS Number | 55357-70-5 |
| Molecular Formula | C₁₁H₁₃N₁O₂S |
| Molecular Weight | 223.29 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds similar to 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione exhibit antimicrobial activity. A study demonstrated that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, suggesting potential application in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Another significant area of research focuses on the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in the inflammatory response . This mechanism may be beneficial in treating conditions characterized by chronic inflammation.
Vascular Smooth Muscle Proliferation
The compound has also been investigated for its effects on vascular smooth muscle cells (VSMCs). It has been found to inhibit the proliferation of these cells, which is relevant for conditions like restenosis and atherosclerosis. The inhibition occurs through modulation of heparan sulfate proteoglycans (HSPGs), which are involved in cell signaling pathways that regulate VSMC growth .
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione showed significant inhibition zones compared to control groups, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies using human endothelial cells revealed that treatment with the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent in diseases where inflammation is a key component .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with sulfonamide precursors (e.g., 4-methylbenzenesulfonamide) and thiophene derivatives. Use coupling reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄ for cross-coupling .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor progress via TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using -NMR (δ 2.26 ppm for CH₃ groups) and IR (1332 cm for S=O stretches) .
- Key Data :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | DMF |
| Yield | 75–85% |
Q. How can the crystal structure of this compound be resolved, and which software tools are essential for refinement?
- Methodology :
- X-ray Crystallography : Use SHELX (SHELXL for refinement) for small-molecule structure determination. Input .hkl files from diffraction data and refine anisotropic displacement parameters .
- Validation : Cross-check with ORTEP-III for thermal ellipsoid visualization and PLATON for symmetry validation .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental and theoretical data (e.g., bond lengths, electronic properties)?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare computed bond lengths (e.g., S–N bonds) with crystallographic data .
- Electrostatic Potential Maps : Generate maps via Multiwfn to analyze charge distribution and identify reactive sites .
- Case Study : Fluorinated analogs (e.g., 2-[(2,4-difluorophenyl)amino] derivatives) show 5% deviation in computed vs. experimental S=O bond lengths due to electron-withdrawing effects .
Q. What strategies are effective for analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonds) in this compound’s supramolecular assemblies?
- Methodology :
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify interaction types (e.g., % contribution of H···O/S contacts) .
- Topology Tools : Apply AIMAll for bond critical point analysis in hydrogen-bonded networks .
Q. How can researchers address challenges in encoding chemical data (e.g., SDF file errors) during computational workflows?
- Methodology :
- File Validation : Use Open Babel to convert SDF to SMILES and back, ensuring UTF-8 encoding to prevent character corruption (e.g., "1λ⁶" errors) .
- Scripting : Implement Python-based checks (e.g., RDKit) to validate molecular descriptors before QSAR modeling .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar thiophene-diones?
- Methodology :
- SAR Studies : Compare substituent effects (e.g., 4-methylphenyl vs. 2,6-dichlorophenyl) on bioactivity. Use molecular docking (AutoDock Vina) to assess binding affinity differences to targets like kinases .
- Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity) across studies to minimize variability .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
